Journal Name:Nanoscale Advances
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Targeted photodynamic therapy for breast cancer: the potential of glyconanoparticles†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00544E
Photodynamic therapy (PDT) uses a non-toxic light sensitive molecule, a photosensitiser, that releases cytotoxic reactive oxygen species upon activation with light of a specific wavelength. Here, glycan-modified 16 nm gold nanoparticles (glycoAuNPs) were explored for their use in targeted PDT, where the photosensitiser was localised to the target cell through selective glycan–lectin interactions. Polyacrylamide (PAA)-glycans were chosen to assess glycan binding to the cell lines. These PAA-glycans indicated the selective uptake of a galactose-derivative PAA by two breast cancer cell lines, SK-BR-3 and MDA-MD-231. Subsequently, AuNPs were modified with a galactose-derivative ligand and an amine derivate of the photosensitiser chlorin e6 was incorporated to the nanoparticle surface via amide bond formation using EDC/NHS coupling chemistry. The dual modified nanoparticles were investigated for the targeted cell killing of breast cancer cells, demonstrating the versatility of using glycoAuNPs for selective binding to different cancer cells and their potential use for targeted PDT.
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Enriched photocatalytic and photoelectrochemical activities of a 2D/0D g-C3N4/CeO2 nanostructure†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00774J
Sunlight-powered photocatalysts made from CeO2 nanosized particles and g-C3N4 nanostructures were produced through a thermal decomposition process with urea and cerium nitrate hexahydrate. The preparation of g-C3N4, CeO2, and a binary nanostructured g-C3N4/CeO2 photocatalyst was done through a facile thermal decomposition method. The structural properties were analyzed using powder X-ray diffraction, scanning electron microscopy, high-resolution transmission electron microscopy, energy dispersive X-ray spectroscopy, and X-ray photoelectron spectroscopy (XPS). Photocatalyst properties were characterized by using crystal violet (CV), a UV-Vis spectrophotometer, photocurrent and electron impedance spectroscopy (EIS). The structural and morphological analyses revealed that the g-C3N4/CeO2 nanostructures significantly enhanced the photoactivity for CV dye degradation under simulated sunlight, with a degradation rate of 94.5% after 105 min, compared to 82.5% for pure g-C3N4 and 45% for pure CeO2. This improvement was attributed to the noticeable visible light absorption and remarkable charge separation abilities of the nanostructures. Additionally, the g-C3N4/CeO2 nanostructures showed notable PEC performance under simulated sunlight. This study presents an easy and efficient method for producing g-C3N4 photocatalysts decorated with semiconductor materials and provides insights for designing nanostructures for photocatalytic and energy applications.
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Rheological study of Hall current and slip boundary conditions on fluid–nanoparticle phases in a convergent channel
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00616F
Purpose: the purpose of this theoretical study was to analyze the heat transfer in the fluid–particle suspension model under the effects of a porous medium, magnetic field, Hall effects, and slip boundary conditions in a convergent channel with the addition of electrokinetic phenomena. The Darcy–Brinkman (non-Darcy porous medium) model was used to assess the effects of the porous medium. Methodology: the rheological equations of both models were transformed into a dimensionless form to obtain the exact solutions of the fluid and particle phase velocities, pressure gradient, volumetric flow rate, stream function, temperature distribution, and heat-transfer rate. To obtain an exact solution to the models, the physical aspects of the parameters are discussed, analyzed, and reported through graphs, contour plots, and in tabular form. Findings: mixing in hafnium particles in a viscous fluid provide 1.2% more cooling compared to with a regular fluid. A reduction of the streamlines was observed with the contribution of the slip condition. The utilization of the Darcy parameters upgraded both the fluid flow and temperature profiles, while the heat-transfer rate decreased by up to 3.3% and 1.7% with the addition of a magnetic field and porous medium, respectively. Originality: the current study is an original work of the authors and has not been submitted nor published elsewhere.
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Preferential adhesion of bacterial cells onto top- and bottom-mounted nanostructured surfaces under flow conditions†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00581J
The bactericidal effect of biomimetic nanostructured surfaces has been known for a long time, with recent data suggesting an enhanced efficiency of the nanostructured surfaces under fluid shear. While some of the influential factors on the bactericidal effect of nanostructured surfaces under fluid shear are understood, there are numerous important factors yet to be studied, which is essential for the successful implementation of this technology in industrial applications. Among those influential factors, the orientation of the nanostructured surface can play an important role in bacterial cell adhesion onto surfaces. Gravitational effects can become dominant under low flow velocities, making the diffusive transport of bacterial cells more prominent than the advective transport. However, the role of nanostructure orientation in determining its bactericidal efficiency under flow conditions is still not clear. In this study, we analysed the effect of surface orientation of nanostructured surfaces, along with bacterial cell concentration, fluid flow rate, and the duration of time which the surface is exposed to flow, on bacterial adhesion and viability on these surfaces. Two surface orientations, with one on the top and the other on the bottom of a flow channel, were studied. Under flow conditions, the bactericidal efficacy of the nanostructured surface is both orientation and bacterial species dependent. The effects of cell concentration, fluid flow rate, and exposure time on cell adhesion are independent of the nanostructured surface orientation. Fluid shear showed a species-dependent effect on bacterial adhesion, while the effects of concentration and exposure time on bacterial cell adhesion are independent of the bacterial species. Moreover, bacterial cells demonstrate preferential adhesion onto surfaces based on the surface orientation, and these effects are species dependent. These results outline the capabilities and limitations of nanostructures under flow conditions. This provides valuable insights into the applications of nanostructures in medical or industrial sectors, which are associated with overlaying fluid flow.
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Boosted ability of ZIF-8 for early-stage adsorption and degradation of chemical warfare agent simulants†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00807J
Efficient adsorption of hazardous substances from the environment is crucial owing to the considerable risks they pose to both humans and ecosystems. Consequently, the development of porous materials with strong adsorption capabilities for hazardous substances, such as chemical warfare agents (CWAs), is pivotal for safeguarding human lives. Specifically, the early-stage adsorption proficiency of the adsorbents plays a vital role in determining their effectiveness as ideal adsorbents. Herein, we report the efficient adsorption of CWA simulants using thermally treated ZIF-8 (T-ZIF-8). The T-ZIF-8 samples were prepared by subjecting ZIF-8 to a simple thermal treatment, which resulted in a more positive surface charge with extra open metal sites. Although the pore volume of T-ZIF-8 decreased after thermal treatment, the positive surface charge of T-ZIF-8 proved advantageous for the adsorption of the CWA simulants. As a result, the adsorption capacity of T-ZIF-8 for the CWA simulants improved compared to that of pure ZIF-8. Notably, T-ZIF-8 exhibited a remarkably enhanced adsorption ability in the early stage of exposure to the CWA simulants, possibly due to the effective polar interactions between T-ZIF-8 and the simulants via the electron-rich components within the CWA simulants. Moreover, the enhanced adsorption capacity of T-ZIF-8 led to the fast degradation of simulant compared to pure ZIF-8. T-ZIF-8 also demonstrated excellent stability over three adsorption cycles. These findings highlight that T-ZIF-8 is an outstanding material for the early-stage adsorption and degradation of CWA simulants, offering high effectiveness and stability.
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Dual roles of nanocrystalline cellulose extracted from jute (Corchorus olitorius L.) leaves in resisting antibiotics and protecting probiotics†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00345K
Antibiotics can cure diseases caused by bacterial infections, but their widespread use can have some side effects, such as probiotic reduction. There is an urgent need for such agents that can not only alleviate the damage caused by antibiotics, but also maintain the balance of the gut microbiota. In this study, we first characterized the nanocrystalline cellulose (NCC) extracted from plant jute (Corchorus olitorius L.) leaves. Next, we evaluated the protective effect of jute NCC and cellulose on human model gut bacteria (Lacticaseibacillus rhamnosus and Escherichia coli) under antibiotic stress by measuring bacterial growth and colony forming units. We found that NCC is more effective than cellulose in adsorbing antibiotics and defending the gut bacteria E. coli. Interestingly, the low-dose jute NCC clearly maintained the balance of key gut bacteria like Snodgrassella alvi and Lactobacillus Firm-4 in bees treated with tetracycline and reduced the toxicity caused by antibiotics. It also showed a more significant protective effect on human gut bacteria, especially L. rhamnosus, than cellulose. This study first demonstrated that low-dose NCC performed satisfactorily as a specific probiotic to mitigate the adverse effects of antibiotics on gut bacteria.
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Nitrogen vacancy defects in single-particle nanodiamonds sense paramagnetic transition metal spin noise from nanoparticles on a transmission electron microscopy grid†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00155E
Spin-active nanomaterials play a vital role in current and upcoming quantum technologies, such as spintronics, data storage and computing. To advance the design and application of these materials, methods to link size, shape, structure, and chemical composition with functional magnetic properties at the nanoscale level are needed. In this work, we combine the power of two local probes, namely, Nitrogen Vacancy (NV) spin-active defects in diamond and an electron beam, within experimental platforms used in electron microscopy. Negatively charged NVs within fluorescent nanodiamond (FND) particles are used to sense the local paramagnetic environment of Rb0.5Co1.3[Fe(CN)6]·3.7H2O nanoparticles (NPs), a Prussian blue analogue (PBA), as a function of FND-PBA distance (order of 10 nm) and local PBA concentration. We demonstrate perturbation of NV spins by proximal electron spins of transition metals within NPs, as detected by changes in the photoluminescence (PL) of NVs. Workflows are reported and demonstrated that employ a Transmission Electron Microscope (TEM) finder grid to spatially correlate functional and structural features of the same unique NP studied using NV sensing, based on a combination of Optically Detected Magnetic Resonance (ODMR) and Magnetic Modulation (MM) of NV PL, within TEM imaging modalities. Significantly, spin–spin dipole interactions were detected between NVs in a single FND and paramagnetic metal centre spin fluctuations in NPs through a carbon film barrier of 13 nm thickness, evidenced by TEM tilt series imaging and Electron Energy-Loss Spectroscopy (EELS), opening new avenues to sense magnetic materials encapsulated in or between thin-layered nanostructures. The measurement strategies reported herein provide a pathway towards solid-state quantitative NV sensing with atomic-scale theoretical spatial resolution, critical to the development of quantum technologies, such as memory storage and molecular switching nanodevices.
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Fusogenic liposome-coated nanoparticles for rapid internalization into donor corneal endothelial tissue to enable prophylaxis before transplantation†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00535F
Cold stress (hypothermia) during storage and cytokine stress due to acute allograft rejection adversely affect the donor corneal endothelium in the short term. Pharmacological pre-treatment (before transplantation) of the donor corneal endothelium or cells (propagated in vitro for cell injection therapy) with microtubule stabilizers, cold stress protectants, and other molecules is an attractive strategy to tackle damage caused by hypothermia and cytokine stress. These molecules can be delivered intracellularly to the donor corneal endothelium or cells at controlled rates for desired periods and with one-time administration using nanoparticles. However, the death-to-preservation time of donor corneas of more than 4 to 6 h significantly decreases endothelial cell density and increases the risk of microbial contamination. Therefore, we have developed fusogenic liposome-coated nanoparticles for rapid internalization of nanoparticles into cultured corneal endothelial cells and ex vivo corneal endothelial tissue. Here, we have shown that the fusogenic liposome-coated nanoparticles have the intrinsic ability to efficiently and rapidly internalize into cultured corneal endothelial cells and ex vivo corneal tissue within 3 h by possibly fusing with the cell membrane and bypassing the endocytic pathway. Lactate dehydrogenase assay showed that the internalized fusogenic liposome-coated nanoparticles did not cause cytotoxicity in endothelial cells associated with the ex vivo cornea for at least up to 2 days. Thus, fusogenic liposome-coated nanoparticles have great potential as a platform for engineering cells and endothelial tissue of donor corneas to facilitate prophylactic drug delivery during storage and after transplantation.
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Back cover
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA90112B
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High conversion continuous flow exfoliation of 2D MoS2†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00880K
We report a low-cost and highly efficient process for exfoliating of MoS2 using an energy efficient vortex fluidic device (VFD). This method is high in green chemistry metrics in avoiding the use of auxiliary substances, and the process is scalable, with a conversion of as received MoS2 into 2D sheets at ∼73%.
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Assessing the impact of ultra-thin diamond nanothreads on the glass transition temperature of a bituminous binder†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00622K
Low-temperature cracking and rutting are the most destructive problems of bitumen that hinder the application of high-performance bitumen engineering, which is dependent on its glass transition temperature (Tg). Through in silico studies, this work has systematically investigated the Tg of a bituminous binder with the addition of diamond nanothread (DNT) fillers with varying filler content, alignment, distribution, and functional groups. In general, the glass transition phenomenon of the bitumen is determined by the mobility of its constituent molecules. Tg is found to increase gradually with the increase in the weight percentage of DNT and then decreases when the weight percentage exceeds 5.05 wt%. The enhancement effect on Tg is weakened when DNTs are distributed vertically or functionalized with functional groups. Specifically, DNT fillers induce inhomogeneity, which promotes the motion of small molecules while hindering the motion of large molecules. The aggregation of DNTs and the molecular environment in the vicinity of DNTs directly affect Tg. In summary, aggregation and adhesion are the dominant mechanisms affecting the mobility of the constituent molecules in the DNT/bitumen system and thus its glass transition temperature. This work provides in-depth insights into the underlying mechanisms for the glass transition of a bituminous binder, which could serve as theoretical guidance for tuning the low-temperature performance of the bituminous binder.
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Ex vivo transdermal delivery of 3H-labelled atovaquone solid drug nanoparticles: a comparison of topical, intradermal injection and microneedle assisted administration†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00454F
Inherent barrier properties of the skin impose significant challenges to the transdermal delivery of drugs to systemic circulation. Here, the ex vivo transdermal permeation and deposition of an anti-malarial prophylactic atovaquone solid drug nanoformulation is radiometrically evaluated following application of a solid microneedle format.
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A 5-aminoisophthalic acid low molecular weight gelator based novel semiconducting supramolecular Zn(ii)-metallogel: unlocking an efficient Schottky barrier diode for microelectronics†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00671A
A novel method has been successfully developed for creating supramolecular metallogels using zinc(II) ions and 5-aminoisophthalic acid as the gelator (low molecular weight gelator) in a dimethylformamide (DMF) solvent at room temperature. Comprehensive rheological investigations confirm the robust mechanical strength of the resulting zinc(II)-metallogel. Microstructural analysis conducted through field-emission scanning electron microscopy (FESEM) unveils a unique flake-like morphology, with energy-dispersive X-ray (EDX) elemental mapping confirming the prevalence of zinc as the primary constituent of the metallogel. To understand the formation mechanism of this metallogel, Fourier-transform infrared (FT-IR) spectroscopy was employed. Notably, these supramolecular zinc(II)-metallogel assemblies exhibit electrical conductivity reminiscent of metal–semiconductor (MS) junction electronic components. Surprisingly, the metallogel-based thin film device showcases an impressive electrical conductivity of 1.34 × 10−5 S m−1. The semiconductor characteristics of the synthesized zinc(II)-metallogel devices, including their Schottky barrier diode properties, have been extensively investigated. This multifaceted study opens up a promising avenue for designing functional materials tailored for electronic applications. It harnesses the synergistic properties of supramolecular metallogels and highlights their significant potential in the development of semiconductor devices. This work represents a novel approach to the creation of advanced materials with unique electronic properties, offering exciting prospects for future innovations in electronic and semiconductor technologies.
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A review on hybridization of plasmonic and photonic crystal biosensors for effective cancer cell diagnosis
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00541K
Cancer causes one in six deaths worldwide, and 1.6 million cancer patients face annual out-of-pocket medical expenditures. In response to these, portable, label-free, highly sensitive, specific, and responsive optical biosensors are under development. Therefore, in this review, the recent advances, advantages, performance analysis, and current challenges associated with the fabrication of plasmonic biosensors, photonic crystals, and the hybridization of both for cancer diagnosis are assessed. The primary focus is on the development of biosensors that combine different shapes, sizes, and optical properties of metallic and dielectric nanoparticles with various coupling techniques. The latter part discusses the challenges and prospects of developing effective biosensors for early cancer diagnosis using dielectric and metallic nanoparticles. These data will help the audience advance research and development of next-generation plasmonic biosensors for effective cancer diagnosis.
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Crystal lattice and electronic and transport properties of Janus ZrSiSZ2 (Z = N, P, As) monolayers by first-principles investigations
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00631J
From the extending requirements for using innovative materials in advanced technologies, it is necessary to explore new materials for relevant applications. In this work, we design new two-dimensional (2D) Janus ZrSiSZ2 (Z = N, P, As) monolayers and investigate their crystal lattice and dynamic stability by using density functional theory investigations. The two stable structures of ZrSiSP2 and ZrSiSAs2 are then systematically examined for thermal, energetic, and mechanical stability, and electronic and transport properties. The calculation results demonstrate that both the ZrSiSP2 and ZrSiSAs2 monolayers have good thermal stability at room temperature and high energetic/mechanical stabilities for experimental synthesis. The studied structures are found to be in-direct semiconductors. Specifically, with moderate band-gap energies of 1.04 to 1.29 eV for visible light absorption, ZrSiSP2 and ZrSiSAs2 can be considered potential candidates for photovoltaic applications. The applied biaxial strains and external electric fields slightly change the band-gap energies of the monolayers. We also calculate the carrier mobilities for the transport properties based on the deformation potential method. Due to the lower effective masses, the carrier mobilities in the x direction are higher than those in the y direction. The carrier mobilities of the ZrSiSP2 and ZrSiSAs2 monolayers are anisotropic not only in transport directions but also for the electrons and holes. We believe that the results of our work may stimulate further studies to explore more new 2D Janus monolayers with novel properties of the MA2Z4 family materials.
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Raman encoding for security labels: a review
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00707C
Owing to its excellent multiplexing ability, high stability, and molecular fingerprint characteristics, Raman encoding has been widely used in security labels for medical safety, jewelry identification and food supervision. Various growing demands have promoted the anti-counterfeiting mode of security labels based on Raman encoding from the classic one that relies on specific patterns to the more secure one that depends on random patterns. As impressive progress has been made in Raman encoding for security labels in recent years, this review attempts to comprehensively cover security labels based on Raman encoding, from label preparation to image verification. For the labels with different anti-counterfeiting modes, the different basic elements they need are summarized, and the role of Raman encoding in different modes is introduced. In addition, security labels based on Raman encoding still have some drawbacks. Therefore, suggestions on how to improve its anti-counterfeiting performance are also discussed, as well as future challenges and prospects.
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The gut microbiome meets nanomaterials: exposure and interplay with graphene nanoparticles
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00696D
Graphene-based nanoparticles are widely applied in many technology and science sectors, raising concerns about potential health risks. Emerging evidence suggests that graphene-based nanomaterials may interact with microorganisms, both pathogens and commensal bacteria, that dwell in the gut. This review aims to demonstrate the current state of knowledge on the interplay between graphene nanomaterials and the gut microbiome. In this study, we briefly overview nanomaterials, their usage and the characteristics of graphene-based nanoparticles. We present and discuss experimental data from in vitro studies, screening tests on small animals and rodent experiments related to exposure and the effects of graphene nanoparticles on gut microbiota. With this in mind, we highlight the reported crosstalk between graphene nanostructures, the gut microbial community and the host immune system in order to shed light on the perspective to bear on the biological interactions. The studies show that graphene-based material exposure is dosage and time-dependent, and different derivatives present various effects on host bacteria cells. Moreover, the route of graphene exposure might influence a shift in the gut microbiota composition, including the alteration of functions and diversity and abundance of specific phyla or genera. However, the mechanism of graphene-based nanomaterials' influence on gut microbiota is poorly understood. Accordingly, this review emphasises the importance of studies needed to establish the most desirable synthesis methods, types of derivatives, properties, and safety aspects mainly related to the routes of exposure and dosages of graphene-based nanomaterials.
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Exploring dual solutions and thermal conductivity in hybrid nanofluids: a comparative study of Xue and Hamilton–Crosser models
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00503H
Hybrid nanofluids show great potential for heat transport applications such as solar thermal systems, car cooling systems, heat sinks, and thermal energy storage. They possess better thermal stability and properties compared to standard nanofluids. In this study, a base fluid, methanol, is injected into an electrically conducting heat-generating/absorbing disk of permeable boundary, and dual solutions are obtained. Two alternative models, Xue and Hamilton–Crosser are considered, and their thermal conductivities are contrasted. Furthermore, thermal radiation and ohmic heating are also considered, and convective boundary conditions are utilized to simulate overall heat gains or losses resulting from conduction, forced or natural convection between nearby objects of nearly constant temperature. Using a similarity transform, the governing equations are obtained and numerically solved via bvp4c, a finite difference method. It is observed that the presence of a magnetic field and the shrinking of the disk elevate the energy transport rate and wall stress. Additionally, the skin friction coefficient and thermal distribution rate increase with wall transmission constraint while fluid flow and energy transport diminish. Furthermore, particle clustering and nano-layer creation suggest that the Hamilton–Crosser model exhibits better thermal conductivity than the Xue model.
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A review of metal–organic framework (MOF) materials as an effective photocatalyst for degradation of organic pollutants
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00627A
Water plays a vital role in all aspects of life. Recently, water pollution has increased exponentially due to various organic and inorganic pollutants. Organic pollutants are hard to degrade; therefore, cost-effective and sustainable approaches are needed to degrade these pollutants. Organic dyes are the major source of organic pollutants from coloring industries. The photoactive metal–organic frameworks (MOFs) offer an ultimate strategy for constructing photocatalysts to degrade pollutants present in wastewater. Therefore, tuning the metal ions/clusters and organic ligands for the better photocatalytic activity of MOFs is a tremendous approach for wastewater treatment. This review comprehensively reports various MOFs and their composites, especially POM-based MOF composites, for the enhanced photocatalytic degradation of organic pollutants in the aqueous phase. A brief discussion on various theoretical aspects such as density functional theory (DFT) and machine learning (ML) related to MOF and MOF composite-based photocatalysts has been presented. Thus, this article may eventually pave the way for applying different structural features to modulate novel porous materials for enhanced photodegradation properties toward organic pollutants.
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Perfect cubic metallo-borospherenes TM8B6 (TM = Ni, Pd, Pt) as superatoms following the 18-electron rule†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00551H
Transition-metal (TM)-doped metallo-borospherenes exhibit unique structures and bonding in chemistry which have received considerable attention in recent years. Based on extensive global minimum searches and first-principles theory calculations, we predict herein the first and smallest perfect cubic metallo-borospherenes Oh TM8B6 (TM = Ni (1), Pd (2), Pt (3)) and Oh Ni8B6− (1−) which contain eight equivalent TM atoms at the vertexes of a cube and six quasi-planar tetra-coordinate face-capping boron atoms on the surface. Detailed canonical molecular orbital and adaptive natural density partitioning bonding analyses indicate that Oh TM8B6 (1/2/3) as superatoms possess nine completely delocalized 14c–2e bonds following the 18-electron principle (1S21P61D10), rendering spherical aromaticity and extra stability to the complex systems. Furthermore, Ni8B6 (1) can be used as building blocks to form the three-dimensional metallic binary crystal NiB (4) (Pmm) in a bottom-up approach which possesses a typical CsCl-type structure with an octa-coordinate B atom located exactly at the center of the cubic unit cell. The IR, Raman, UV-vis and photoelectron spectra of the concerned clusters are computationally simulated to facilitate their experimental characterization.
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